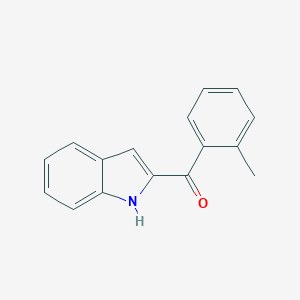

1H-Indol-2-yl(2-methylphenyl)methanone

Description

Properties

CAS No. |

1026-19-3 |

|---|---|

Molecular Formula |

C16H13NO |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

1H-indol-2-yl-(2-methylphenyl)methanone |

InChI |

InChI=1S/C16H13NO/c1-11-6-2-4-8-13(11)16(18)15-10-12-7-3-5-9-14(12)17-15/h2-10,17H,1H3 |

InChI Key |

WIUFCDBYZXHKSE-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)C2=CC3=CC=CC=C3N2 |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC3=CC=CC=C3N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Key structural analogs differ in substituents on the indole ring or the aryl ketone group. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties of Selected Indole Methanones

*Log P values estimated via computational tools or inferred from structural analogs .

Impact of Substituents on Properties

- Electron-Withdrawing Groups (e.g., Nitro): Derivatives like (1H-indol-1-yl)(2-nitrophenyl)methanone exhibit altered reactivity due to electron-deficient aryl rings, impacting metabolic stability .

Therapeutic Potential

- Kinase Inhibition: Derivatives such as 5-amino-1-(2-methyl-1H-benzimidazol-5-yl)-1H-pyrazol-4-ylmethanone (zoligratinib) demonstrate potent tyrosine kinase inhibition, highlighting the indole methanone scaffold’s relevance in oncology .

- Anti-Inflammatory and Antifungal Activity: Compounds like 4-amino-3-(1H-indol-1-yl)phenylmethanone show efficacy in ergosterol biosynthesis inhibition, a target in antifungal therapy .

ADMET Profiles

- Absorption : The 2-methylphenyl derivative’s higher Log P (~3.5) suggests improved membrane permeability over polar analogs like sulfonyl-containing derivatives (Log P ~1.5) .

- Toxicity : Sulfonyl and nitro groups correlate with increased toxicity (e.g., H302, H315 hazards), whereas methyl and methoxy groups generally improve safety profiles .

Crystallographic and Structural Insights

- Bond Length Variations: In sulfonyl-substituted analogs (e.g., phenyl(1-phenylsulfonyl-1H-indol-2-yl)methanone), N1–C7 bond lengths (1.415 Å) exceed typical indole values (1.355 Å), reflecting electronic perturbations from electron-withdrawing groups .

- Crystal Packing: Weak C–H⋯O interactions stabilize molecular conformations in analogs like (2-bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone .

Preparation Methods

Reaction Design

This approach, inspired by a patent for 3-aminoindole derivatives, employs ethyl o-cyanophenyl carbamate and α-bromo-2-methylacetophenone under strongly basic conditions (sodium hydride). The Thorpe-Ziegler cyclization forms the indole ring while introducing the methanone group at position 2.

Synthetic Steps

Performance Metrics

-

Yield : Multi-step yields exceed 80% , though exact figures for the target compound require empirical validation.

-

Purification : Silica gel chromatography (petroleum ether/ethyl acetate) isolates the product.

Comparative Analysis of Methods

Q & A

Basic Research Question

- ¹H/¹³C NMR : Key signals include the indole NH proton at δ ~9.7 ppm (broad singlet) and the ketone carbonyl at δ ~187 ppm .

- IR Spectroscopy : Confirm the ketone group via a strong C=O stretch at ~1616 cm⁻¹ .

- Mass Spectrometry (ESI) : The molecular ion [M+H]⁺ appears at m/z 236, with fragmentation patterns confirming the indole and methylphenyl groups .

How can computational methods predict the biological activity of this compound?

Advanced Research Question

- Molecular Docking : Screen against targets like EGFR or tubulin using AutoDock Vina. The indole moiety often interacts with hydrophobic pockets, while the ketone forms hydrogen bonds .

- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields). Monitor RMSD (<2 Å) to validate pose retention .

What strategies mitigate low yields in palladium-catalyzed syntheses of this compound?

Advanced Research Question

Low yields (e.g., 39% ) stem from side reactions (e.g., homocoupling) or catalyst poisoning . Optimize by:

- Ligand screening : Use bulky ligands (XPhos) to suppress undesired pathways.

- Precatalyst systems : Pd(OAc)₂ with P(t-Bu)₃ enhances turnover frequency.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 hr conventional) .

How does the methyl group on the phenyl ring influence electronic properties and reactivity?

Basic Research Question

The 2-methyl group exerts electron-donating effects via hyperconjugation, stabilizing the ketone carbonyl. This:

- Reduces electrophilicity at the carbonyl carbon, slowing nucleophilic attacks.

- Enhances π-stacking in crystal structures, as seen in X-ray data (e.g., C–C distances ~1.48 Å) .

What analytical workflows validate purity for pharmacological studies?

Advanced Research Question

- HPLC-PDA : Use a C18 column (ACN/water gradient) with UV detection at 254 nm. Target ≥95% purity.

- Elemental Analysis : Match calculated vs. experimental values (e.g., C: 81.68% vs. 81.54% ).

- Thermogravimetric Analysis (TGA) : Confirm thermal stability up to 180°C to exclude solvent residues .

How do steric effects from the 2-methylphenyl group impact derivatization reactions?

Advanced Research Question

The ortho-methyl group introduces steric hindrance, limiting access to the ketone for nucleophiles. For example:

- Reductive amination : Requires bulky amines (e.g., tert-butylamine) and elevated temperatures (80°C) .

- Grignard additions : Proceed slowly, favoring 1,2-addition over 1,4-pathways .

What are the challenges in resolving enantiomers of derivatives, and how are they addressed?

Advanced Research Question

Chiral derivatives may form racemic mixtures due to planar indole systems. Strategies include:

- Chiral HPLC : Use a Chiralpak IA column with hexane/IPA eluent.

- Crystallization with chiral auxiliaries : Co-crystallize with (-)-menthol to induce diastereomerism .

How can contradictory bioactivity data across studies be reconciled?

Advanced Research Question

Discrepancies (e.g., IC₅₀ variability in anticancer assays) arise from cell line heterogeneity or assay conditions . Mitigate by:

- Standardized protocols : Use MTT assays with 48 hr exposure times.

- Control benchmarking : Compare against doxorubicin (IC₅₀ ~1 µM) .

- Meta-analysis : Pool data from ≥3 independent studies to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.